molecular formula C21H32O4 B1325976 Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate CAS No. 898757-93-2

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate

Cat. No. B1325976
M. Wt: 348.5 g/mol
InChI Key: YMIKSVOUYDWINA-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate” is an ester derived from a carboxylic acid and an alcohol. The “7-(4-hexyloxyphenyl)-7-oxoheptanoate” part suggests the presence of a heptanoic acid derivative with a ketone group at the 7th carbon. The “4-hexyloxyphenyl” part indicates a phenyl group substituted with a hexyloxy group at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would likely show a long chain structure due to the heptanoate and hexyloxy groups. The phenyl group would add a cyclic structure to the molecule .


Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of an acid or base. They can also react with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant smells and are often found in fats and oils. They are less polar than carboxylic acids and alcohols, so they have lower boiling points .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 7-oxoheptanoate is used in various synthetic processes. For instance, Ballini et al. (1991) describe its synthesis from cycloheptanone, highlighting its application in generating ethyl or methyl 7-oxoheptanoate with good yields (Ballini, Marcantoni, & Petrini, 1991).
  • Takeda et al. (1977) report the synthesis of diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate from ethyl 2-acetoxy-3-oxoheptanoate, a key intermediate in producing pestalotin (Takeda, Amano, & Tsuboi, 1977).

Applications in Medical Research

  • Nurieva et al. (2015) synthesized derivatives of 7-oxoheptanoate, demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential applications in cancer research (Nurieva et al., 2015).

Photophysical and Photochemical Studies

  • The photochemical reactions of compounds like ethyl 7-oxoheptanoate are studied for their potential in creating various chemical compounds. For example, Tokuda et al. (1978) explored the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate, leading to the formation of compounds like ethyl 7-oxo-3-heptenoate (Tokuda, Watanabe, & Itoh, 1978).

Intermediate in Synthesizing Pharmaceuticals

  • Xin-zhi (2006) detailed the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, showcasing the role of similar compounds in pharmaceutical synthesis (Chen Xin-zhi, 2006).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. In general, esters are not considered particularly hazardous, but they can be irritants and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in industries such as pharmaceuticals, cosmetics, or materials science .

properties

IUPAC Name

ethyl 7-(4-hexoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-5-6-10-17-25-19-15-13-18(14-16-19)20(22)11-8-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIKSVOUYDWINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645800
Record name Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate

CAS RN

898757-93-2
Record name Ethyl 4-(hexyloxy)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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